molecular formula C20H22F3N3O3S B12245099 2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12245099
M. Wt: 441.5 g/mol
InChI Key: VHNDDABPJPEIAS-UHFFFAOYSA-N
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Description

2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and a phenoxyethanesulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring, a trifluoromethyl group, and a phenoxyethanesulfonyl group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22F3N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

5-(2-phenoxyethylsulfonyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-6-7-19(24-10-17)25-11-15-13-26(14-16(15)12-25)30(27,28)9-8-29-18-4-2-1-3-5-18/h1-7,10,15-16H,8-9,11-14H2

InChI Key

VHNDDABPJPEIAS-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CCOC4=CC=CC=C4

Origin of Product

United States

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